N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TH-302, is a novel hypoxia-activated prodrug that has shown promising results in preclinical and clinical studies. This compound is designed to selectively target and kill hypoxic cancer cells, which are resistant to conventional chemotherapy and radiation therapy.

Aplicaciones Científicas De Investigación

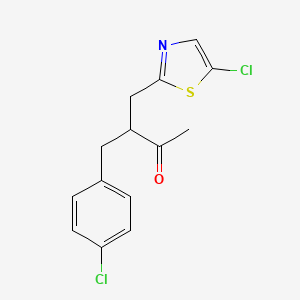

Inhibition of Stearoyl-CoA Desaturase-1

Compounds similar to N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide have been evaluated as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme involved in fatty acid metabolism. For instance, 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide demonstrated potent inhibition of SCD-1, highlighting its potential for therapeutic applications in metabolic disorders (Uto et al., 2009).

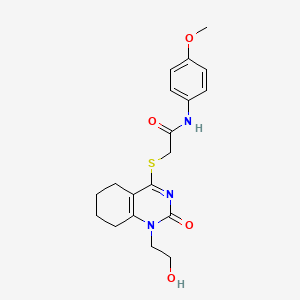

Cognitive Enhancing and Antihypoxic Activities

Research on 2-(2-Aminoethoxy)-1-hydroxyethyl derivatives of bicyclic arenes, which share a structural motif with N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide, has shown promising antiamnestic and antihypoxic activities. These compounds could reverse amnesia and protect against hypoxia in mice, suggesting their potential as cognitive enhancers or in treating conditions associated with oxygen deprivation (Ono et al., 1995).

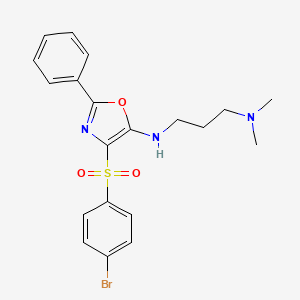

Antimicrobial and Enzyme Inhibition

Derivatives of the compound have been synthesized and evaluated for antimicrobial activity and enzyme inhibition. For example, ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates showed significant antimicrobial activity and were further investigated for docking studies, indicating their potential in developing new antimicrobial agents or enzyme inhibitors (Spoorthy et al., 2021).

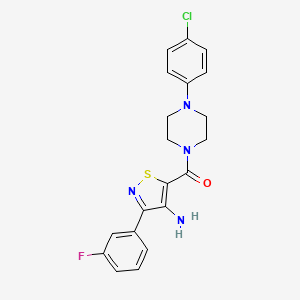

Anticancer Activity

Compounds structurally related to N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide have been designed, synthesized, and evaluated for anticancer activity. N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, for example, demonstrated inhibitory activity against histone deacetylases, a class of enzymes involved in the regulation of gene expression, showing potential as anticancer agents (Jiao et al., 2009).

Electrochemical Applications

Research has also explored the electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, related to the chemical structure of interest, for the development of electrochromic conducting polymers. These polymers exhibit low redox switching potentials and high stability, making them suitable for applications in electronic devices (Sotzing et al., 1996).

Propiedades

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO3S/c17-16(18,19)12-5-2-1-4-11(12)15(22)20-10-13(23-8-7-21)14-6-3-9-24-14/h1-6,9,13,21H,7-8,10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESLMECUQLZUOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CS2)OCCO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine](/img/structure/B2890387.png)

![2-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2890389.png)

![3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2890392.png)

![N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2890394.png)

![2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2890401.png)

![N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2890404.png)